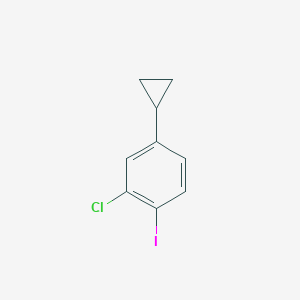

2-Chloro-4-cyclopropyl-1-iodobenzene

Beschreibung

Significance of Halogenated Arenes as Synthons in Complex Molecule Construction

Halogenated arenes, or aryl halides, are organic compounds where one or more hydrogen atoms on an aromatic ring are replaced by a halogen. They are fundamental building blocks in organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions. nih.gov These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The reactivity of aryl halides in these transformations is dependent on the nature of the halogen, with the reactivity order generally being I > Br > Cl > F. This differential reactivity allows for selective transformations on polyhalogenated arenes. For instance, the iodine atom in an iodo-chloro-substituted arene can be selectively targeted in cross-coupling reactions while leaving the chlorine atom intact for subsequent modifications. This orthogonality is a powerful tool in the multi-step synthesis of complex molecules.

Unique Reactivity and Structural Properties of Cyclopropyl (B3062369) Groups in Organic Chemistry

The cyclopropyl group, a three-membered carbocyclic ring, possesses unique electronic and structural properties that make it a valuable motif in medicinal chemistry and organic synthesis. nih.gov The significant angle strain in the cyclopropane (B1198618) ring results in C-C bonds with increased p-orbital character, often described as "banana bonds." This feature imparts some properties akin to a carbon-carbon double bond, including the ability to engage in conjugation with adjacent π-systems.

From a medicinal chemistry perspective, the incorporation of a cyclopropyl group can have several beneficial effects. It can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets by exploring specific chemical space. The compact nature of the cyclopropyl group also makes it an attractive bioisostere for other functional groups.

Contextualizing 2-Chloro-4-cyclopropyl-1-iodobenzene within Contemporary Chemical Research

2-Chloro-4-cyclopropyl-1-iodobenzene is a molecule that strategically combines the features of a di-halogenated arene with a cyclopropyl substituent. Its structure is primed for sequential and selective functionalization. The highly reactive iodinated position can serve as a handle for introducing a wide range of substituents via cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. The less reactive chlorinated position can then be targeted in a subsequent transformation, allowing for the divergent synthesis of a variety of complex molecules from a single, advanced intermediate.

While specific, in-depth research articles detailing the synthesis and reactivity of 2-Chloro-4-cyclopropyl-1-iodobenzene are not extensively available in the public domain, its utility can be inferred from its structural features and the well-established reactivity of its constituent functional groups. It is likely employed as a specialized building block in proprietary drug discovery programs within the pharmaceutical and agrochemical industries. The presence of the cyclopropyl group suggests that target molecules derived from this compound may be designed to have favorable metabolic profiles and potent biological activity.

Below is a table of the physicochemical properties of 2-Chloro-4-cyclopropyl-1-iodobenzene, gathered from chemical supplier databases.

| Property | Value |

| Molecular Formula | C₉H₈ClI |

| Molecular Weight | 278.52 g/mol |

| CAS Number | 2225141-53-5 |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-cyclopropyl-1-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClI/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROARMNSZZMIYBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Chloro 4 Cyclopropyl 1 Iodobenzene

Synthesis of Precursor Molecules with Differentiated Halogenation Sites

The foundation for the synthesis of 2-Chloro-4-cyclopropyl-1-iodobenzene lies in the construction of a suitable benzene (B151609) scaffold already bearing a cyclopropyl (B3062369) group. This precursor is then systematically functionalized with halogen atoms at specific positions.

The creation of a cyclopropyl-benzene core is a critical initial phase. A common and effective precursor for subsequent halogenations is 4-cyclopropylaniline (B1589887). nih.gov The synthesis of this intermediate can be approached in several ways. One established method involves the Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride to form cyclopropyl phenyl ketone. The resulting ketone can then be subjected to reduction conditions, such as the Wolff-Kishner reaction, to yield cyclopropylbenzene (B146485). nih.gov Subsequent nitration of cyclopropylbenzene, which is an ortho-, para-directing group, primarily yields 1-cyclopropyl-4-nitrobenzene. Finally, reduction of the nitro group, typically with a metal catalyst like palladium on carbon (Pd/C) and hydrogen gas or a reducing agent like tin(II) chloride, affords the key intermediate, 4-cyclopropylaniline.

Alternative modern approaches for creating cyclopropane (B1198618) scaffolds involve chemoenzymatic methods or Corey-Chaykovsky cyclopropanation of chalcones, which can provide access to complex cyclopropyl ketones that can be further modified. nih.govnih.gov

With a precursor like 4-cyclopropylaniline in hand, the next challenge is the regioselective installation of chlorine and iodine atoms at the C2 and C1 positions, respectively. The powerful directing effect of the amino group, along with the subtler influence of the cyclopropyl substituent, guides the position of electrophilic substitution.

A sequential halogenation strategy is the most direct route to the target molecule. This process involves introducing the halogens one at a time, with the regiochemical outcome of each step being controlled by the combined directing effects of the substituents already present on the aromatic ring.

A highly effective and regioselective pathway begins with the chlorination of 4-cyclopropylaniline. The amino group is a strongly activating ortho-, para-director, while the cyclopropyl group is a weakly activating ortho-, para-director. Both groups direct incoming electrophiles to the positions ortho and para to themselves. In 4-cyclopropylaniline, the position para to the amino group is occupied by the cyclopropyl group. Therefore, electrophilic substitution is strongly favored at the positions ortho to the amino group (C2 and C6). Using a mild chlorinating agent such as N-chlorosuccinimide (NCS) allows for the controlled monochlorination of the highly activated ring, yielding 2-chloro-4-cyclopropylaniline (B3154721).

The second step involves replacing the amino group with an iodine atom. Direct iodination at this stage is challenging and may lack regioselectivity. A more reliable method is the Sandmeyer reaction. The 2-chloro-4-cyclopropylaniline intermediate is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form a diazonium salt. This intermediate is then treated with a solution of potassium iodide (KI), which decomposes the diazonium salt and introduces an iodine atom at the C1 position, affording the final product, 2-Chloro-4-cyclopropyl-1-iodobenzene, with high regiochemical purity.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Cyclopropylaniline | N-Chlorosuccinimide (NCS) in a suitable solvent (e.g., DMF or CH3CN) | 2-Chloro-4-cyclopropylaniline |

| 2 | 2-Chloro-4-cyclopropylaniline | 1. NaNO2, aq. HCl, 0-5 °C 2. aq. KI | 2-Chloro-4-cyclopropyl-1-iodobenzene |

Directed halogenation methodologies offer an alternative strategy where a functional group on the aromatic ring directs the halogenation to a specific position, often through the formation of a metallacyclic intermediate. Over the past decade, palladium(II)-catalyzed halogenation guided by an intramolecular directing group has emerged as a powerful tool for C-H bond functionalization. nih.gov

For instance, a substrate like N-protected 4-cyclopropylaniline could potentially undergo directed ortho-halogenation. The protecting group, such as a picolinamide (B142947) or other suitable directing group, could chelate to a palladium catalyst, bringing the catalyst into proximity with the C-H bond at the 2-position and facilitating its selective chlorination. While this approach is more complex than direct electrophilic substitution, it can offer exceptional regioselectivity for challenging substrates. nih.gov Following the directed chlorination, the directing group would be removed, and the resulting 2-chloro-4-cyclopropylaniline could be converted to the final product via the Sandmeyer reaction as described previously.

Regioselective Introduction of Chlorine and Iodine Functionalities

Development and Optimization of Reaction Conditions for Halogenation

The efficiency and selectivity of aryl halogenation reactions are highly dependent on the chosen reaction conditions, including the catalyst, solvent, and halogen source. Modern synthetic chemistry offers a range of catalytic systems that proceed through different mechanisms.

Electrophilic Halogenation is the classical and most common method for halogenating aromatic rings. These reactions typically involve a halogen source that acts as an electrophile (or is activated to become one) and attacks the electron-rich aromatic ring. For highly activated rings, such as anilines, reagents like N-halosuccinimides (NCS, NBS, NIS) are often sufficient. organic-chemistry.orgnih.gov For less activated rings, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃, or FeBr₃) is required to polarize the diatomic halogen (Cl₂ or Br₂), generating a more potent electrophile. chemguide.co.uklibretexts.org The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance the reactivity of N-halosuccinimides, enabling mild and regioselective halogenation of a broad range of arenes without additional catalysts. organic-chemistry.orgresearchgate.net

Radical Aryl Halogenation provides an alternative pathway. Aryl radicals can be generated from precursors like aryl diazonium salts, iodides, or bromides. chemrxiv.org These highly reactive intermediates can then participate in halogenation reactions. Modern methods often employ photoredox catalysis to generate aryl radicals under mild conditions.

Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) processes. nih.govnih.gov A photocatalyst, upon absorbing light, can become a potent oxidant or reductant, capable of activating a substrate to form a radical intermediate. chemrxiv.orgbohrium.com For example, an aryl chloride, which is typically difficult to reduce, can be activated by a photoredox system to generate an aryl radical. chemrxiv.orgbohrium.com This radical can then be trapped by a halogen source. These methods are particularly valuable for their mild reaction conditions and high functional group tolerance, representing the cutting edge of synthetic methodology. nih.govrsc.org

| Catalytic System | Mechanism | Typical Reagents/Catalysts | General Application |

|---|---|---|---|

| Electrophilic | Attack of an electrophilic halogen (X+) on the aromatic ring. | NCS, NBS, NIS; Cl2/FeCl3; Br2/FeBr3; I2/oxidizing agent. chemguide.co.ukmasterorganicchemistry.com | Widely used for electron-rich to moderately deactivated arenes. |

| Radical | Generation of an aryl radical which then reacts with a halogen source. | Aryl diazonium salts (Sandmeyer); Photoredox catalysts with aryl halides. chemrxiv.org | Useful for transformations not easily achieved by ionic pathways. |

| Photoredox | Single-electron transfer (SET) initiated by a photocatalyst and visible light. nih.gov | Ru(bpy)32+, Ir(ppy)3, organic dyes; sacrificial electron donor/acceptor. nih.gov | Mild conditions, high functional group tolerance, enables difficult transformations. bohrium.com |

Solvent Effects and Temperature Regimes in Halogenation

The choice of solvent and the control of temperature are critical parameters in the electrophilic halogenation of aromatic rings, significantly influencing reaction rates, yields, and, most importantly, regioselectivity. The synthesis of 2-chloro-4-cyclopropyl-1-iodobenzene, likely proceeding through the iodination of a 1-chloro-3-cyclopropylbenzene (B174688) precursor, is highly sensitive to these conditions.

Solvents can influence the halogenation process in several ways. The polarity of the solvent can affect the stability of the charged intermediate, the arenium ion, formed during the electrophilic attack. Polar solvents can stabilize this intermediate, potentially increasing the reaction rate. However, highly coordinating solvents may also solvate the halogenating agent, reducing its electrophilicity and slowing the reaction. Halogenated solvents like dichloromethane (B109758) or chloroform (B151607) are common, but their environmental impact has led to the exploration of greener alternatives. nih.govnih.gov The use of protic solvents like acetic acid can facilitate the reaction by assisting in the polarization of the halogen-halogen bond and aiding in the removal of the proton in the final step of the substitution.

Temperature plays a crucial role in controlling the selectivity of the reaction. mdpi.com Electrophilic aromatic substitution reactions often yield a mixture of isomers (ortho, meta, para). The activation energies for the formation of these isomers are typically different. By conducting the reaction at lower temperatures, it is possible to favor the kinetic product, which is often the isomer formed via the most stable transition state. mdpi.com In the case of iodinating 1-chloro-3-cyclopropylbenzene, lower temperatures would likely enhance the selectivity for the desired 4-iodo isomer by minimizing the formation of other isomers. Conversely, higher temperatures can lead to a loss of selectivity and the formation of undesired byproducts.

| Solvent | Dielectric Constant (ε) | Typical Temperature Range | General Effect on Iodination |

|---|---|---|---|

| Acetic Acid | 6.2 | Room Temp. to 80°C | Protic; assists in polarizing the I-I bond and acts as a co-catalyst. |

| Dichloromethane (DCM) | 9.1 | 0°C to Room Temp. | Inert, aprotic; good for dissolving reagents but is a volatile organic compound (VOC). |

| Acetonitrile | 37.5 | Room Temp. | Polar aprotic; can coordinate with Lewis acids and influence catalyst activity. |

| Water | 80.1 | Room Temp. to 100°C | Environmentally benign; often used with phase-transfer catalysts or for reactions with water-soluble reagents. mdpi.com |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of 2-chloro-4-cyclopropyl-1-iodobenzene. This involves elucidating the pathways for halogen introduction and characterizing the key intermediates that govern the reaction's outcome.

Elucidation of Reaction Pathways for Halogen Introduction

The introduction of the iodine atom onto the 1-chloro-3-cyclopropylbenzene ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. libretexts.org This multi-step pathway is a cornerstone of aromatic chemistry.

Generation of the Electrophile: Molecular iodine (I₂) itself is a weak electrophile. Therefore, an activator or catalyst is typically required to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺). masterorganicchemistry.com This is often achieved using an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a Lewis acid. The reaction with an oxidant generates the electrophilic species that can attack the electron-rich aromatic ring.

Electrophilic Attack and Formation of the Arenium Ion: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic iodine species. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com

Deprotonation and Restoration of Aromaticity: A weak base, which can be the solvent or the conjugate base of the acid used in the reaction, removes a proton from the carbon atom bearing the iodine. This restores the aromatic π-system and yields the final product, 2-chloro-4-cyclopropyl-1-iodobenzene. libretexts.org

The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring (the chloro and cyclopropyl groups). The cyclopropyl group is an activating, ortho-, para-director due to its ability to stabilize the adjacent carbocation through conjugation. The chloro group is a deactivating but also ortho-, para-directing substituent due to the interplay between its electron-withdrawing inductive effect and electron-donating resonance effect. The substitution occurs para to the strongly activating cyclopropyl group and ortho to the chloro group, leading to the desired product.

Intermediates Characterization and Their Role in Regioselectivity

The regioselectivity of the iodination step is determined by the relative stability of the possible arenium ion intermediates. When the electrophile (I⁺) attacks the 1-chloro-3-cyclopropylbenzene ring, it can add to several positions, but the most stable intermediate will lead to the major product.

The key intermediate is the arenium ion. nih.govorganic-chemistry.org The stability of this carbocation is influenced by the electronic properties of the existing substituents.

Attack at C4 (para to cyclopropyl, ortho to chloro): This leads to the most stable intermediate. The positive charge can be delocalized through resonance onto the carbon bearing the cyclopropyl group, which provides significant stabilization. The chloro group at C1 can also participate in resonance stabilization.

Attack at C6 (ortho to cyclopropyl, ortho to chloro): This also allows for resonance stabilization from both the cyclopropyl and chloro groups. However, this position is sterically hindered by the adjacent chloro and cyclopropyl groups, making this pathway less favorable.

Attack at C2 (between the two substituents): This position is highly sterically hindered, and the resulting intermediate is less stable.

Attack at C5 (meta to both groups): The resulting arenium ion is significantly less stable as the positive charge cannot be effectively delocalized by resonance involving either the cyclopropyl or the chloro group.

Therefore, the electrophilic attack preferentially occurs at the C4 position, which is electronically activated and sterically accessible, leading to the formation of 2-chloro-4-cyclopropyl-1-iodobenzene as the major product. The characterization of such transient intermediates is often performed using spectroscopic methods under special conditions or through computational modeling to calculate their relative energies.

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally responsible. nih.gov The synthesis of specialty chemicals like 2-chloro-4-cyclopropyl-1-iodobenzene can be made more sustainable by adopting green chemistry principles. rsc.org

Utilization of Environmentally Benign Reagents and Solvents

A key aspect of green synthesis is the replacement of hazardous substances with safer alternatives. organic-chemistry.org

Benign Reagents: Traditional iodination methods often use stoichiometric amounts of strong oxidants that produce hazardous waste. Greener protocols utilize molecular iodine in combination with environmentally friendly oxidants. For example, sodium percarbonate, a stable and inexpensive solid, can be used as an oxidant, releasing hydrogen peroxide in situ. nih.gov Another approach is the use of N-iodosuccinimide (NIS), which is a milder and more selective iodinating agent compared to harsher reagent systems. acsgcipr.org

Green Solvents: The choice of solvent is a major contributor to the environmental impact of a chemical process. mdpi.com There is a strong impetus to replace volatile and toxic chlorinated solvents (e.g., CCl₄, CHCl₃) with greener alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. mdpi.com Reactions in water can sometimes be facilitated by phase-transfer catalysts. Other benign options include ethanol, methanol, or, in some advanced applications, ionic liquids, which have negligible vapor pressure. organic-chemistry.org Solvent-free, or neat, reaction conditions represent an even greener approach, eliminating solvent waste entirely. tandfonline.com

| Parameter | Traditional Method | Green Alternative |

|---|---|---|

| Iodine Source | I₂ with strong oxidants (e.g., HNO₃) | I₂ or KI nih.govorganic-chemistry.org |

| Oxidant | Concentrated acids, heavy metal salts | Sodium percarbonate, H₂O₂, Oxone mdpi.comnih.gov |

| Solvent | Chlorinated solvents (DCM, Chloroform), Acetic Acid | Water, Ethanol, Acetonitrile, or solvent-free mdpi.comorganic-chemistry.orgtandfonline.com |

| Byproducts | NOx gases, metallic waste | Water, sodium carbonate, succinimide |

Atom Economy and Waste Stream Minimization in Process Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com

Waste stream minimization is a broader concept that includes improving atom economy but also considers waste from solvents, catalysts, and purification processes. epa.gov Strategies for waste minimization in the synthesis of 2-chloro-4-cyclopropyl-1-iodobenzene include:

Catalytic Reagents: Employing catalysts instead of stoichiometric reagents significantly reduces waste. mdpi.com For example, using a recyclable solid acid catalyst for the halogenation step can simplify product purification and allow for the reuse of the catalyst. researchgate.net

Process Intensification: Combining multiple reaction steps into a one-pot synthesis can reduce the need for intermediate work-up and purification steps, which are major sources of solvent and material waste.

Solvent Recycling: Designing processes where the solvent can be easily recovered and reused is crucial for reducing the environmental footprint of the synthesis.

By carefully designing the synthetic route with these principles in mind, the production of 2-chloro-4-cyclopropyl-1-iodobenzene can be made more efficient, cost-effective, and environmentally sustainable.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 2-Chloro-4-cyclopropyl-1-iodobenzene, offering precise information about the chemical environment of each nucleus.

Multi-dimensional NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the atoms within the 2-Chloro-4-cyclopropyl-1-iodobenzene molecule.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar couplings between adjacent protons. For 2-Chloro-4-cyclopropyl-1-iodobenzene, COSY would show correlations between the methine proton of the cyclopropyl (B3062369) group and its methylene (B1212753) protons. It would also show correlations between the aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals of the aromatic ring and the cyclopropyl group by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for confirming the substitution pattern of the benzene ring. For instance, correlations would be expected between the cyclopropyl protons and the aromatic carbons C3, C4, and C5, and between the aromatic protons and their neighboring carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of nuclei. In the case of 2-Chloro-4-cyclopropyl-1-iodobenzene, NOESY could be used to confirm the through-space relationship between the cyclopropyl group and the adjacent aromatic protons, further solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 2-Chloro-4-cyclopropyl-1-iodobenzene. Note: The following data is hypothetical and based on established principles of NMR spectroscopy for similar chemical structures.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | - | 98.0 | - |

| 2 | - | 138.0 | - |

| 3 | 7.40 (d) | 130.0 | C1, C5 |

| 4 | - | 145.0 | - |

| 5 | 7.10 (dd) | 128.0 | C1, C3, C4 |

| 6 | 7.70 (d) | 135.0 | C2, C4 |

| Cyclopropyl-CH | 1.90 (m) | 15.0 | C3, C4, C5, Cyclopropyl-CH₂ |

| Cyclopropyl-CH₂ | 0.95 (m) | 10.0 | C4, Cyclopropyl-CH |

| Cyclopropyl-CH₂' | 0.70 (m) | 10.0 | C4, Cyclopropyl-CH |

While solution-state NMR provides information on the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can offer valuable insights into its structure in the solid phase. nih.govrsc.org This is particularly important for understanding polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

For 2-Chloro-4-cyclopropyl-1-iodobenzene, ssNMR could be used to:

Identify and characterize different polymorphic forms.

Determine the number of molecules in the asymmetric unit of the crystal lattice.

Probe intermolecular interactions, such as halogen bonding involving the iodine and chlorine atoms, which can influence crystal packing. nih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. The chemical shifts observed in the ssNMR spectrum can differ from those in solution due to packing effects and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. For 2-Chloro-4-cyclopropyl-1-iodobenzene, characteristic fragmentation pathways would be expected:

Loss of the iodine atom: The carbon-iodine bond is relatively weak, and its cleavage would lead to a prominent fragment ion. docbrown.info

Loss of the cyclopropyl group: Fragmentation involving the cyclopropyl ring is also a likely pathway.

Cleavage of the aromatic ring: While less common for stable aromatic systems, some ring fragmentation can occur under high-energy ionization conditions. libretexts.org

The analysis of these fragmentation patterns can confirm the presence and connectivity of the chloro, cyclopropyl, and iodo substituents on the benzene ring. researchgate.netthieme-connect.de

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 2-Chloro-4-cyclopropyl-1-iodobenzene. Note: The following data is hypothetical and based on established principles of mass spectrometry for similar chemical structures.

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Plausible Neutral Loss |

|---|---|---|

| 278/280 | [M]⁺ (Molecular ion) | - |

| 151/153 | [M - I]⁺ | I• |

| 115 | [M - I - Cl]⁺ | I•, Cl• |

| 237/239 | [M - C₃H₅]⁺ | •C₃H₅ |

The presence of chlorine and the distinct isotopic signature of other elements allow for the confirmation of the elemental formula through isotopic pattern analysis. numberanalytics.comlongdom.org Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak. High-resolution mass spectrometry can measure the masses of these isotopic peaks with high accuracy, allowing for the unambiguous determination of the elemental formula C₉H₈ClI. avivanalytical.comnih.gov

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in three-dimensional space. researchgate.netamanote.com A single-crystal X-ray diffraction study of 2-Chloro-4-cyclopropyl-1-iodobenzene would yield:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Torsional angles: Information about the conformation of the molecule, particularly the orientation of the cyclopropyl group relative to the benzene ring.

Crystal packing: Details of how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as halogen bonds or π-stacking. figshare.comnih.gov

This technique would provide an unambiguous confirmation of the connectivity and stereochemistry of the molecule, serving as the ultimate proof of its structure. The crystallographic data would also be invaluable for computational modeling and for understanding the solid-state properties of the material.

Table 3: Hypothetical Crystallographic Data for 2-Chloro-4-cyclopropyl-1-iodobenzene. Note: The following data is hypothetical and presented for illustrative purposes, as no public crystal structure is available.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.2 |

| Volume (ų) | 1003 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.84 |

Determination of Absolute and Relative Stereochemistry

No publicly accessible studies were found that focused on the stereochemistry of 2-Chloro-4-cyclopropyl-1-iodobenzene. This compound is achiral and therefore does not have enantiomers, so the concept of absolute stereochemistry is not applicable. The relative stereochemistry would relate to the orientation of the substituents on the benzene ring, which is fixed by the compound's nomenclature.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Information regarding the crystal structure of 2-Chloro-4-cyclopropyl-1-iodobenzene is not available in open crystallographic databases. Without single-crystal X-ray diffraction data, it is impossible to determine the intermolecular interactions and crystal packing motifs that govern its solid-state architecture.

Vibrational Spectroscopy (Infrared and Raman)

While general principles of vibrational spectroscopy can predict the types of functional group vibrations expected for this molecule, specific, experimentally-derived and assigned IR and Raman data for 2-Chloro-4-cyclopropyl-1-iodobenzene are not present in the reviewed literature.

Detailed Functional Group Analysis and Vibrational Mode Assignment

A detailed assignment of vibrational modes requires experimental spectra (both IR and Raman) and often, computational analysis (such as Density Functional Theory calculations) to accurately correlate observed frequencies with specific molecular motions. Such a detailed analysis for 2-Chloro-4-cyclopropyl-1-iodobenzene has not been published.

Conformational Analysis and Polymorphic Differentiation

While general conformational analysis of cyclopropylbenzenes has been a subject of research, specific studies on the conformational preferences and potential polymorphism of 2-Chloro-4-cyclopropyl-1-iodobenzene are absent from the scientific literature. Conformational analysis would involve studying the rotation of the cyclopropyl group relative to the benzene ring, and identifying any polymorphic forms would require extensive solid-state characterization.

Computational and Theoretical Chemistry Studies of 2 Chloro 4 Cyclopropyl 1 Iodobenzene

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

No published studies utilizing Density Functional Theory (DFT) to specifically investigate the electronic structure and molecular geometry of 2-Chloro-4-cyclopropyl-1-iodobenzene were found. Such studies would typically provide optimized geometric parameters (bond lengths, bond angles, and dihedral angles), electronic properties (such as HOMO-LUMO gap, dipole moment, and electrostatic potential maps), and vibrational frequencies.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

There is no available research that employs high-level ab initio methods to provide high-accuracy energetic and spectroscopic predictions for 2-Chloro-4-cyclopropyl-1-iodobenzene. These methods, while computationally intensive, are invaluable for obtaining precise data on properties like heats of formation, ionization potentials, and electron affinities, as well as for accurately predicting spectroscopic signatures (e.g., NMR, IR, and UV-Vis spectra).

Molecular Dynamics (MD) Simulations

Conformational Space Exploration and Torsional Barriers

A search of the scientific literature did not reveal any molecular dynamics (MD) simulation studies focused on the conformational space and torsional barriers of 2-Chloro-4-cyclopropyl-1-iodobenzene. Such simulations would be instrumental in understanding the rotational dynamics of the cyclopropyl (B3062369) group relative to the benzene (B151609) ring and the energetic barriers associated with these motions.

Solvation Effects on Molecular Behavior

No research detailing the use of MD simulations to study the solvation effects on the molecular behavior of 2-Chloro-4-cyclopropyl-1-iodobenzene could be located. These studies are crucial for understanding how the surrounding solvent environment influences the conformation, electronic properties, and reactivity of the molecule.

Reaction Mechanism Modeling and Transition State Analysis

There are no published computational studies that model reaction mechanisms or perform transition state analysis involving 2-Chloro-4-cyclopropyl-1-iodobenzene. This type of research is fundamental for elucidating the pathways of chemical reactions, identifying key intermediates and transition states, and determining reaction kinetics.

Computational Prediction of Halogen Exchange and Cross-Coupling Pathways

Information in this area would necessitate computational modeling to predict the thermodynamics and kinetics of reactions where the chloro or iodo substituent is replaced. This would involve calculating transition state energies and reaction energy profiles for various potential pathways.

Catalyst-Substrate Interactions and Rate-Determining Steps

Understanding the interactions between 2-chloro-4-cyclopropyl-1-iodobenzene and a catalyst, for instance in a cross-coupling reaction, requires detailed molecular modeling. This would involve identifying the elementary steps of the catalytic cycle and calculating the energy barriers for each step to determine the rate-determining step.

Analysis of Non-Covalent Interactions, including Halogen Bonding

While halogen bonding is a known phenomenon in halogenated compounds, a specific analysis for 2-chloro-4-cyclopropyl-1-iodobenzene would require computational studies to map the electrostatic potential surface of the molecule and identify potential halogen bond donors and acceptors. This would also involve calculating the strength and geometry of these interactions.

Without dedicated research on 2-chloro-4-cyclopropyl-1-iodobenzene, any attempt to create the requested article would be speculative and not based on factual, scientific evidence.

Applications As a Versatile Synthetic Building Block

Precursor for the Synthesis of Complex Aromatic and Heterocyclic Scaffolds

The distinct reactivity of the carbon-iodine bond in 2-Chloro-4-cyclopropyl-1-iodobenzene renders it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of intricate molecular frameworks. The less reactive carbon-chlorine bond typically remains intact during these transformations, offering a site for subsequent functionalization.

This selective reactivity is particularly advantageous in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are cornerstone methods for the construction of biaryls, alkynylarenes, and arylamines, respectively. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials. For instance, the iodine atom can be readily displaced by a wide range of boronic acids or esters in Suzuki-Miyaura coupling, leading to the formation of complex biaryl structures that are central to many pharmaceutical compounds. Similarly, Sonogashira coupling with terminal alkynes introduces an alkynyl moiety, a versatile functional group for further elaboration into various cyclic and acyclic systems. Furthermore, Buchwald-Hartwig amination allows for the introduction of nitrogen-containing substituents, which are crucial for the biological activity of many drug candidates.

A notable application of a structurally similar compound, 2-chloro-4-cyclopropyl-5-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methoxy]benzonitrile, highlights the utility of the 2-chloro-4-cyclopropylphenyl moiety in the synthesis of complex heterocyclic structures. While not the exact compound of focus, this example from the patent literature demonstrates how the core scaffold can be incorporated into larger, more complex molecules with potential pharmaceutical applications. The synthesis of such compounds often relies on the sequential and selective functionalization of the aromatic ring, a process for which 2-Chloro-4-cyclopropyl-1-iodobenzene is an ideal starting material.

Intermediate in the Preparation of Advanced Materials

The unique electronic and structural features of 2-Chloro-4-cyclopropyl-1-iodobenzene also position it as a valuable intermediate in the field of materials science. The combination of a halogenated aromatic ring and a cyclopropyl (B3062369) group can impart desirable properties to polymeric and organic electronic materials.

Monomers for Functional Polymers

Functional polymers, which possess specific chemical, electronic, or physical properties, are at the forefront of materials science research. The development of novel monomers is crucial for the synthesis of polymers with tailored characteristics. Through cross-coupling reactions, 2-Chloro-4-cyclopropyl-1-iodobenzene can be transformed into a variety of polymerizable derivatives. For example, conversion of the iodo group into a vinyl or ethynyl (B1212043) functionality would generate a monomer that can participate in polymerization reactions. The presence of the chloro and cyclopropyl substituents on the resulting polymer's repeating unit can influence its solubility, thermal stability, and conformational properties.

| Monomer Type | Potential Polymerization Method | Resulting Polymer Feature |

| Styrenic derivative | Free-radical, anionic, or controlled radical polymerization | Modified thermal and mechanical properties |

| Acetylenic derivative | Metathesis or insertion polymerization | Potential for conductive or semi-conductive properties |

| Biaryl derivative (from di-Grignard or di-boronic acid) | Suzuki or Kumada polycondensation | Polymers with extended π-conjugation |

Building Blocks for Organic Electronic Components

Organic electronic components, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), rely on the precise design of organic molecules to control their electronic properties. The rigid and electron-donating nature of the cyclopropyl group, combined with the electronic influence of the halogen atoms, makes 2-Chloro-4-cyclopropyl-1-iodobenzene an attractive starting material for the synthesis of molecules for these applications. By strategically coupling this building block with other aromatic and heterocyclic units, chemists can construct larger conjugated systems with specific energy levels for efficient charge transport and light emission. The ability to selectively functionalize the iodo and chloro positions allows for the fine-tuning of the final molecule's electronic and physical properties.

Contribution to Chemical Library Synthesis for Discovery Research

The generation of chemical libraries containing a wide array of structurally diverse molecules is a cornerstone of modern drug discovery and materials science. 2-Chloro-4-cyclopropyl-1-iodobenzene serves as an excellent scaffold for the creation of such libraries due to its multiple points of diversification.

Scaffold Diversity Generation

Starting from 2-Chloro-4-cyclopropyl-1-iodobenzene, a multitude of distinct molecular scaffolds can be rapidly generated. The sequential and orthogonal functionalization of the iodo and chloro positions allows for the introduction of a wide variety of substituents. For example, a Suzuki coupling at the iodo position followed by a Buchwald-Hartwig amination at the chloro position can lead to a library of compounds with diverse substitution patterns around the central cyclopropyl-benzene core. This approach enables the systematic exploration of the chemical space around a privileged scaffold.

Strategy for Introducing Structural Complexity

The cyclopropyl group itself introduces a three-dimensional element into an otherwise planar aromatic system, which is often a desirable feature for enhancing biological activity and improving physicochemical properties of drug candidates. By using 2-Chloro-4-cyclopropyl-1-iodobenzene as a starting point, complex and sp³-rich structures can be built. The reactivity of the iodo group allows for the attachment of large and complex fragments, while the cyclopropyl ring provides a rigid, well-defined orientation for these substituents. This strategy is valuable for creating molecules with unique shapes and functionalities that can interact with biological targets in novel ways. The ability to build upon this core structure through a variety of chemical transformations makes it a powerful tool for introducing structural complexity in a controlled and systematic manner.

Future Research Directions and Overcoming Synthetic Challenges

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The creation of specific stereoisomers is crucial in the synthesis of pharmacologically active molecules. For derivatives of 2-chloro-4-cyclopropyl-1-iodobenzene that may possess chiral centers, the development of highly enantioselective and diastereoselective synthetic routes is a primary objective.

Current research in cyclopropane (B1198618) synthesis often yields mixtures of stereoisomers, necessitating challenging purification steps. Future work will likely focus on organocatalytic methods, which have shown promise in achieving high levels of stereocontrol in the synthesis of spirocyclopropyl pyrazolones. researchgate.net For instance, Michael/alkylation cascade reactions catalyzed by chiral organic molecules can produce cyclopropane-containing compounds with high diastereoselectivity and enantiomeric excess. researchgate.net

Another promising avenue is the use of metal-catalyzed reactions. Methods involving copper(I)-catalyzed reactions of diboron (B99234) species with allylic carbonates have been developed for the asymmetric synthesis of cyclopropyl (B3062369) boronates, which are precursors to cyclopropanols. nih.gov Adapting such catalytic systems to the specific electronic and steric properties of precursors to 2-chloro-4-cyclopropyl-1-iodobenzene could enable the direct formation of chiral cyclopropyl moieties with high stereochemical purity. The diastereoselective synthesis of polysubstituted cyclopropanes is also an area of active investigation, with methods like 1,2-boronate rearrangement showing potential for creating specific stereoisomers. nih.gov

Table 1: Approaches for Stereoselective Cyclopropane Synthesis

| Method | Catalyst/Reagent Example | Key Advantage | Relevant Findings |

|---|---|---|---|

| Organocatalysis | (DHQ)2AQN | High enantioselectivity under mild conditions | Achieved >95:5 diastereomeric ratios and up to 93% enantiomeric excess for spirocyclopropyl pyrazolones. researchgate.net |

| Metal Catalysis | Copper(I) / Rhodium | Access to chiral cyclopropyl boronates | Enables formation of cyclopropyl boronates as versatile intermediates for further functionalization. nih.gov |

| Substrate Control | Chiral Auxiliaries | Predictable stereochemical outcome | Use of chiral auxiliaries on vinyl boronates to guide diastereoselective cyclopropanation. nih.gov |

Exploration of Novel Catalytic Systems for Challenging Transformations

The synthesis of 2-chloro-4-cyclopropyl-1-iodobenzene involves several transformations where novel catalytic systems could significantly improve efficiency and yield. The presence of three distinct substituents on the benzene (B151609) ring—chloro, iodo, and cyclopropyl groups—requires catalysts that can operate with high functional group tolerance.

Future research will likely explore advanced palladium, copper, and ruthenium-based catalysts for cross-coupling reactions to introduce the iodo, chloro, or cyclopropyl groups. For instance, ruthenium-catalyzed C-H arylation offers a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials. nih.govrsc.org Developing catalysts that can selectively activate a specific C-H bond on a cyclopropylbenzene (B146485) precursor would be a significant advancement.

Furthermore, photocatalysis and electrocatalysis are emerging as powerful and sustainable tools in organic synthesis. rsc.org These methods can generate highly reactive intermediates, such as aryl radicals from aryl halides, under mild conditions. rsc.org Exploring electroreductive or photocatalytic strategies to form the carbon-iodine or carbon-chlorine bonds on the cyclopropylbenzene core could offer alternatives to traditional halogenation methods, potentially avoiding harsh reagents and improving selectivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher yields. researchgate.net For a multi-step synthesis like that of 2-chloro-4-cyclopropyl-1-iodobenzene, integrating the process into a flow chemistry platform is a key direction for future research.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions that are exothermic or involve unstable intermediates. nih.gov Highly automated flow synthesis platforms can streamline the entire synthetic sequence, from starting materials to the final purified product, reducing manual intervention and accelerating the discovery and optimization of synthetic routes. acs.orgthieme-connect.de

Addressing Regioselectivity and Chemoselectivity Challenges in Multi-Functionalized Systems

A central challenge in synthesizing polysubstituted benzenes like 2-chloro-4-cyclopropyl-1-iodobenzene is controlling the position of the incoming substituents (regioselectivity) and reacting one functional group in the presence of others (chemoselectivity). fiveable.melibretexts.org The directing effects of the substituents already on the aromatic ring play a critical role in the outcome of electrophilic aromatic substitution reactions. fiveable.meyoutube.comlibretexts.org

The cyclopropyl group is an ortho-, para-directing activator, while chlorine is an ortho-, para-directing deactivator. This interplay of electronic effects must be carefully managed to install the iodine and chlorine atoms at the desired positions. Future research will focus on a deeper understanding of these directing effects through both experimental studies and computational modeling, such as Molecular Electron Density Theory (MEDT), to predict and control regioselectivity. rsc.org

Strategies to overcome these challenges include:

Strategic Blocking Groups: Temporarily introducing a blocking group to direct substituents to the desired position before removing it in a later step.

Directed Ortho-Metalation (DoM): Using a directing group to guide a metalating agent (like an organolithium reagent) to an adjacent position, which can then be functionalized.

Careful Sequencing of Reactions: The order in which the substituents are introduced is critical. libretexts.orglibretexts.org For example, introducing a meta-directing group first could be used to achieve a different substitution pattern than if an ortho-, para-director were introduced first. libretexts.org

Sustainable and Scalable Production Methods for Industrial Relevance

For any chemical compound to be industrially relevant, its synthesis must be sustainable and scalable. Future research on 2-chloro-4-cyclopropyl-1-iodobenzene will prioritize the development of "green" chemical processes. This involves improving atom economy, reducing waste, using less hazardous solvents, and lowering energy consumption. rsc.orgresearchgate.net

Key areas for advancing sustainability include:

Catalyst Optimization: Developing catalysts with very low loadings and high turnover numbers (TONs) to minimize metal waste. nih.gov

Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives like dimethyl carbonate (DMC) or even water where possible. nih.govresearchgate.net

Renewable Feedstocks: Exploring pathways to synthesize aromatic starting materials from renewable resources, such as lignin, could provide a sustainable alternative to petroleum-based feedstocks for producing aryl halides. nih.gov

Electrochemical Synthesis: Electrocatalysis offers a sustainable method for generating reactive intermediates using electricity as a "reagent," avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org

Furthermore, ensuring that the developed synthetic methods are scalable is crucial. nih.gov Reactions that work well on a milligram scale in a research lab may face significant challenges when scaled up to kilogram or ton production. Therefore, research will focus on developing robust and reproducible procedures that are transferable to industrial manufacturing settings, often leveraging technologies like flow chemistry to facilitate safe and efficient scale-up. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-4-cyclopropyl-1-iodobenzene, and how can reaction conditions be optimized?

Methodological Answer:

- Halogenation/Coupling Routes : Start with iodination of a chlorobenzene derivative, followed by cyclopropane introduction via Suzuki-Miyaura coupling using a cyclopropyl boronic acid precursor. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., THF or DMF) to enhance yield .

- Condition Optimization : Monitor reaction progress using GC or HPLC for purity assessment (>98% target). Adjust temperature (80–120°C) and reaction time (12–24 hrs) based on intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing 2-Chloro-4-cyclopropyl-1-iodobenzene?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns and cyclopropane ring integrity. Compare chemical shifts with structurally similar compounds (e.g., 1-Chloro-4-iodobenzene, δ ~7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 292.94) and isotopic patterns consistent with chlorine and iodine .

Q. What safety protocols are critical when handling 2-Chloro-4-cyclopropyl-1-iodobenzene in the lab?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of volatile intermediates .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Store at 2–8°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How do computational models predict the reactivity of 2-Chloro-4-cyclopropyl-1-iodobenzene in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Model transition states for C–I bond activation using Gaussian or ORCA software. Compare activation energies with experimental yields to validate mechanistic pathways .

- Steric Maps : Generate molecular electrostatic potential (MEP) maps to assess cyclopropane-induced steric hindrance, which may impede Pd catalyst accessibility .

Q. How can crystallographic data resolve contradictions in reported regioselectivity for substitution reactions involving this compound?

Methodological Answer:

- X-Ray Diffraction : Determine crystal packing and bond angles to identify preferred sites for nucleophilic attack (e.g., para vs. meta positions relative to chlorine). Cross-reference with Acta Crystallographica datasets for analogous structures .

- Kinetic vs. Thermodynamic Control : Perform time-resolved NMR studies to distinguish between reaction pathways under varying temperatures (e.g., 25°C vs. 60°C) .

Q. What strategies address discrepancies in catalytic efficiency when using 2-Chloro-4-cyclopropyl-1-iodobenzene in photoredox reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.